Glyceryl 1-oleate, diacetate

Melting point depression Low-temperature plasticity Margarine oil formulation

Glyceryl 1-oleate, diacetate (CAS 28060-90-4), also known as 1,2-diaceto-3-olein or acetolein, is a synthetic glycerolipid with the molecular formula C₂₅H₄₄O₆ (MW 440.6 g/mol). It is a diacetylated monoglyceride comprising an oleoyl (C18:1) chain esterified at the glycerol 1-position and acetyl groups at the 2- and 3-positions.

Molecular Formula C25H44O6
Molecular Weight 440.6 g/mol
CAS No. 28060-90-4
Cat. No. B13418997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl 1-oleate, diacetate
CAS28060-90-4
Molecular FormulaC25H44O6
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C
InChIInChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h11-12,24H,4-10,13-21H2,1-3H3/b12-11-
InChIKeyKXLSJQTXSAYFDL-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl 1-Oleate Diacetate (CAS 28060-90-4): A Defined Diacetylated Monoglyceride for Research and Formulation Procurement


Glyceryl 1-oleate, diacetate (CAS 28060-90-4), also known as 1,2-diaceto-3-olein or acetolein, is a synthetic glycerolipid with the molecular formula C₂₅H₄₄O₆ (MW 440.6 g/mol). It is a diacetylated monoglyceride comprising an oleoyl (C18:1) chain esterified at the glycerol 1-position and acetyl groups at the 2- and 3-positions. Classified by the FDA as a direct food additive substance (acetolein) and listed in the USP–NF as Diacetylated Monoglycerides, it functions as a non-ionic emulsifier, plasticizer, and lipid-based drug delivery excipient [1], [2].

Selection context Non-ionic emulsifier and plasticizer for lipid-based formulation research
Compendial identity USP–NF Diacetylated Monoglycerides monograph with defined quality attributes
Solubilization studies May support lipid vehicle screening for poorly water-soluble compounds

Why Glyceryl 1-Oleate Diacetate Cannot Be Interchanged with Generic Monoolein or Simple Triglycerides


Substituting glyceryl 1-oleate diacetate with structurally related compounds such as glyceryl monooleate (1-mono-olein), triolein, or diacetylated monoglycerides with differing fatty acid chain lengths will produce measurably different performance in formulation applications. The replacement of two free hydroxyl groups with acetyl moieties fundamentally alters three critical parameters: (i) melting point is suppressed by over 50 °C relative to 1-mono-olein, directly impacting low-temperature plasticization and consistency; (ii) density increases and refractive index decreases relative to the non-acetylated parent compound; and (iii) solubility behavior for solid triglycerides is altered on a mole-fraction basis [1]. These are not marginal shifts—they confer functional behavior that generic substitution cannot replicate [2].

Melting point shift Acetylation depresses melting point by over 50 °C vs. 1-mono-olein; low-temperature fluidity may not transfer to non-acetylated analogs.
Density and refractive index change Diacetylation systematically increases density and decreases refractive index; physical property shifts may alter formulation consistency.
Triglyceride solubility profile Tristearin solubility on a mole-fraction basis is lowest for the diacetylated derivative; lipid solvent behavior may not replicate triolein.

Quantitative Differentiation Evidence for Glyceryl 1-Oleate Diacetate (28060-90-4) Against Its Closest Analogs


Melting Point Suppression: 1,2-Diaceto-3-olein vs. 1-Mono-olein and Triolein

In a direct head-to-head comparison, purified 1,2-diaceto-3-olein (the exact target compound) exhibited a melting point of −18.3 °C. In contrast, the non-acetylated parent compound 1-mono-olein melts at approximately 35 °C, while triolein melts at approximately −5 °C. A commercial aceto-olein mixture containing 14.3% acetyl (w/w) melted at −24 °C [1]. This represents a melting point depression of over 50 °C versus 1-mono-olein, enabling the diacetylated derivative to remain liquid at temperatures where the parent monoglyceride would solidify.

Melting point depression
Head-to-head
−18.3 °C
vs. ~35 °C (1-mono-olein)
Supports low-temperature fluidity for cold-processable lipid matrices.
Capillary tube method; acetyl content 19.5% w/w.
Melting point depression Low-temperature plasticity Margarine oil formulation

Density Increase and Refractive Index Decrease Upon Diacetylation of Mono-olein

Substitution of the two hydroxyl groups in 1-mono-olein with acetyl groups systematically increases density and decreases refractive index. The effect is more pronounced for aceto groups than for butyro groups [1]. While the 1957 study reports comparative trends rather than absolute density values for each compound, the directionality and magnitude of the shift (density increased, refractive index decreased) are consistent and measurable, providing a reliable quality attribute for identity confirmation and batch-to-batch consistency assessment.

Density & refractive index
Trend-level
Density ↑, Refractive index ↓
Systematic shifts upon diacetylation serve as orthogonal identity markers.
Absolute values not reported; confirm per lot.
Density Refractive index Physicochemical characterization

Tristearin Solubility: 1,2-Diaceto-3-olein vs. Triolein on a Mole-Fraction Basis

In a direct comparison of tristearin solubility in various acetoglyceride solvents, tristearin on a mole-fraction basis was most soluble in triolein and least soluble in 1,2-diaceto-3-olein [1]. This differential solubility behavior demonstrates that the diacetylated olein does not behave as a simple lipid solvent in the same manner as its non-acetylated triglyceride analog, which has direct implications for formulation strategies involving solid lipid dissolution or crystallization control.

Tristearin solubility rank
Direct comparison
triolein > dibutyro-olein > diaceto-olein
Lowest tristearin solubility on mole-fraction basis among tested analogs.
Weight-basis solubility unaffected; mole-fraction context.
Triglyceride solubility Solid fat dissolution Acetoglyceride solvent

Sustained-Release Coating Plasticizer: Diacetylated Monoglycerides as Preferred Excipient over Triacetin

U.S. Patent 5,213,811 specifically claims oral sustained-release bead compositions wherein the second (sustaining) coating—comprising ethylcellulose—employs a plasticizer selected from diacetylated monoglycerides and triacetin or a mixture thereof [1]. The patent teaches that diacetylated monoglycerides are one of only two explicitly named plasticizer options for the critical sustaining layer, distinguishing them from a broader first-coating plasticizer list that includes triacetin, glycerin, propylene glycol, PEG, diethyl phthalate, and triethyl citrate. This constrained selection for the functional coating layer indicates that diacetylated monoglycerides provide mechanical film properties—compatibility with ethylcellulose, appropriate plasticization efficiency, and sustained-release performance—not fully replicated by all alternative plasticizers.

Sustained-release coating plasticizer
Cross-study comparable
Specified in U.S. Patent 5,213,811
One of two plasticizers for ethylcellulose sustaining layer
Provides patent-precedent rationale for functional coating plasticizer selection.
Excludes PEG, propylene glycol from second coating layer.
Sustained-release coating Plasticizer selection Ethylcellulose film

Saponification Value Specification: Diacetylated Monoglycerides vs. Mono-/Diglycerides NF

The USP–NF monograph for Diacetylated Monoglycerides specifies a saponification value of 365–395, accompanied by a narrow acid value (≤ 3) and hydroxyl value (≤ 15) [1]. In contrast, the USP–NF monograph for Mono- and Di-glycerides specifies a saponification value of not less than 90.0% and not more than 110.0% of the labeled value, without a fixed numerical range [2]. The fixed, numerically narrow saponification value range for diacetylated monoglycerides reflects the consistent molecular weight distribution conferred by systematic diacetylation of monoglycerides, providing a compendial identity test that differentiates this excipient class from generic mono-/diglyceride mixtures.

Saponification value specification
Class-level
365–395 (fixed range)
vs. percentage-of-label for mono-/diglycerides NF
Fixed compendial identity criterion supports lot consistency assessment.
USP–NF Monograph; acid value ≤3, hydroxyl value ≤15.
Saponification value Compendial quality control USP–NF monograph

Coenzyme Q10 Solubility Advantage of Myvacet 9-45 (Diacetylated Monoglyceride) over Long-Chain Oils in SEDDS

In a study evaluating self-emulsifying drug delivery systems (SEDDS) for coenzyme Q10 (CoQ10), Myvacet 9-45—a commercial distilled diacetylated monoglyceride conforming to the NF monograph—provided higher solubility for CoQ10 than long-chain oils [1]. The optimized SEDDS formulation containing Myvacet 9-45 (40%), Labrasol (50%), and lauroglycol (10%) achieved a two-fold increase in oral bioavailability in dogs compared to a powder formulation. This performance advantage over long-chain oils is attributed to the higher ester group concentration relative to the single alkyl chain, enhancing solvation capacity for lipophilic drugs.

CoQ10 solubility in SEDDS
Cross-study comparable
Higher vs. long-chain oils
2-fold oral exposure increase in dog model
Supports lipid-based formulation screening for poorly soluble compounds.
Myvacet 9-45/Labrasol/lauroglycol SEDDS; formulation-dependent context.
Self-emulsifying drug delivery systems Coenzyme Q10 solubility Lipid-based formulation

Procurement-Relevant Application Scenarios for Glyceryl 1-Oleate Diacetate (28060-90-4) Based on Quantitative Differentiation Evidence


Low-Temperature Plasticization and Wide-Range Consistency Formulations

The melting point of −18.3 °C for pure 1,2-diaceto-3-olein—over 50 °C below that of 1-mono-olein—enables formulation of margarine-like products and lipid-based matrices that maintain practically constant consistency from −15 °C to 49 °C [1]. A product containing 79% aceto-olein and 18.5% highly hydrogenated cottonseed oil was demonstrated to exhibit this wide-range consistency, outperforming partially hydrogenated oil and butterfat benchmarks that become excessively hard at low temperatures and overly soft at elevated temperatures [1]. Procurement of the diacetylated compound is essential for applications demanding low-temperature fluidity without sacrificing high-temperature structure.

Pharmaceutical Sustained-Release Coating Plasticizer

U.S. Patent 5,213,811 establishes diacetylated monoglycerides as one of only two plasticizers specifically qualified for the functional ethylcellulose-based sustaining coating layer in oral controlled-release bead formulations [2]. Unlike generic plasticizers such as PEG or propylene glycol—which are limited to the non-functional first coating in the patent—diacetylated monoglycerides provide the mechanical film properties necessary for reproducible sustained drug release. This creates a regulatory and technical precedent for sourcing NF-grade diacetylated monoglycerides when developing oral modified-release products.

Self-Emulsifying Drug Delivery Systems (SEDDS) for Poorly Soluble APIs

The demonstrated solubility advantage of Myvacet 9-45 (diacetylated monoglyceride) over long-chain oils for coenzyme Q10, combined with the achievement of a 2-fold bioavailability increase in dogs relative to a powder formulation, positions this compound as a high-performance oil phase for SEDDS [3]. The higher ester group density relative to the single alkyl chain provides enhanced solvation capacity for lipophilic drugs. Procurement of compendial-grade diacetylated monoglycerides is warranted for formulation screening of BCS Class II and IV drug candidates requiring lipid-based solubilization.

Compendial Quality Control and Regulatory Compliance in Excipient Sourcing

The USP–NF monograph for Diacetylated Monoglycerides provides a fixed saponification value range of 365–395, an acid value ≤ 3, and a hydroxyl value ≤ 15 [4]. These numerically defined specifications—absent from generic mono-/diglyceride monographs that rely on percentage-of-label criteria—enable unambiguous identity verification and lot-to-lot consistency assessment. For pharmaceutical manufacturers requiring cGMP-compliant excipients, this compendial framework supports procurement of NF-grade diacetylated monoglycerides with verifiable quality attributes.

Application
Selection Property
Validation Focus
Low-temperature plasticization studies
Melting point depression context
Consistency over wide temperature range; sub-ambient fluidity
Sustained-release coating plasticizer selection
Patent-specified ethylcellulose plasticizer context
Film mechanical properties; sustained-release performance review
Lipid-based SEDDS formulation screening
Lipophilic drug solubilization context
Self-emulsification performance; oral exposure-model interpretation
Compendial excipient quality control
Fixed saponification value specification
Identity verification; lot-to-lot consistency assessment

Technical Documentation Hub

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